molecular formula C21H21FN4O2 B2802277 N-(4-fluorobenzyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105229-88-6

N-(4-fluorobenzyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2802277
CAS RN: 1105229-88-6
M. Wt: 380.423
InChI Key: YKJQBLQWLRXYPE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide, also known as compound X, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in scientific research applications.

Scientific Research Applications

Conformationally Constrained Butyrophenones

A study by Raviña et al. (2000) explored the synthesis of conformationally restricted butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. The research aimed to evaluate these compounds as antipsychotic agents through in vitro assays and in vivo assays for antipsychotic potential, without detailing drug use or side effects. The study concluded that compounds with a benzoylpiperidine moiety showed selective affinity for 5-HT(2A) receptors, suggesting potential as antipsychotic drugs (Raviña et al., 2000).

Novel Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis GyrB ATPase and showed promising results, with one compound exhibiting significant inhibition and minimal cytotoxicity. This study highlights the potential of structurally similar compounds in developing new antituberculosis agents (Jeankumar et al., 2013).

Radiotracers for Positron Emission Tomography (PET) Imaging

Silvers et al. (2016) reported on the design, radiosynthesis, and biological evaluation of radiotracers for PET imaging of stearoyl-CoA desaturase-1 (SCD-1), a potential target for cancer imaging. This research underscores the application of fluorine-containing compounds in the development of imaging agents for cancer diagnosis, with a focus on the technical synthesis and evaluation of these radiotracers (Silvers et al., 2016).

Antimicrobial Activity of Substituted 2-Aminobenzothiazoles

A study by Babu et al. (2015) focused on the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and evaluated their in vitro antibacterial activity against various bacterial species. This research showcases the application of fluoro-substituted compounds in developing new antimicrobial agents, emphasizing their synthesis and the assessment of their antimicrobial efficacy (Babu et al., 2015).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-7-5-15(6-8-17)13-23-21(27)16-3-1-11-26(14-16)20-10-9-18(24-25-20)19-4-2-12-28-19/h2,4-10,12,16H,1,3,11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJQBLQWLRXYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

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